molecular formula C8H8BFO4 B6297383 5-Fluoro-4-formyl-3-methoxyphenylboronic acid CAS No. 2633633-50-6

5-Fluoro-4-formyl-3-methoxyphenylboronic acid

Cat. No.: B6297383
CAS No.: 2633633-50-6
M. Wt: 197.96 g/mol
InChI Key: XGNSMPCOHBPAGK-UHFFFAOYSA-N
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Description

5-Fluoro-4-formyl-3-methoxyphenylboronic acid is a chemical compound with the molecular formula C8H8BFO4 and a molecular weight of 197.96 . It is a solid substance that is stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BFO4/c1-14-8-3-5(9(12)13)2-7(10)6(8)4-11/h2-4,12-13H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic acids are known to be involved in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in organic synthesis for the formation of carbon-carbon bonds .


Physical and Chemical Properties Analysis

This compound is a solid substance . It is stored at temperatures between 2-8°C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name

(3-fluoro-4-formyl-5-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO4/c1-14-8-3-5(9(12)13)2-7(10)6(8)4-11/h2-4,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNSMPCOHBPAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)C=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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